molecular formula C21H30N2O6 B12293603 cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

Cat. No.: B12293603
M. Wt: 406.5 g/mol
InChI Key: FWFGIHPGRQZWIW-UHFFFAOYSA-N
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Description

Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate, commonly known as Tosedostat, is a synthetic dipeptide derivative containing a carbohydroxamic acid moiety (Figure 1) . It functions as a potent inhibitor of aminopeptidase N (APN), a metalloprotease implicated in tumor angiogenesis, metastasis, and drug resistance . Tosedostat has demonstrated efficacy in preclinical and clinical studies for treating hematologic malignancies (e.g., acute myeloid leukemia) and solid tumors (e.g., renal and prostate cancers), particularly in overcoming resistance to tyrosine kinase inhibitors like sorafenib . Its mechanism involves chelation of zinc ions in APN’s active site, disrupting peptide hydrolysis and downstream oncogenic signaling pathways .

Key structural features include:

  • A cyclopentyl ester group enhancing lipophilicity and bioavailability.
  • A hydroxamate (-CONHOH) group critical for zinc-binding and enzyme inhibition.
  • Chiral centers (2S, 2R, 1S) that dictate stereospecific interactions with APN .

Properties

IUPAC Name

cyclopentyl 2-[[2-[1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGIHPGRQZWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870273
Record name Cyclopentyl ({2-[1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl}amino)(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Structural Components

The target molecule contains several key structural features that must be considered in its synthesis:

  • A cyclopentyl ester group
  • A phenylacetate moiety with (2S) stereochemistry
  • A modified leucine fragment with (2R) configuration
  • A hydroxamic acid functionality
  • Multiple defined stereogenic centers requiring precise control

"This compound contains a cyclopentyl group, an amino group, and a phenylacetate moiety, which contribute to its potential biological and chemical activities". These functional groups present unique synthetic challenges, particularly regarding stereochemical control and chemoselectivity.

Retrosynthetic Analysis

A strategic retrosynthetic analysis suggests three primary disconnections:

  • The peptide bond between the modified leucine derivative and phenylglycine
  • The cyclopentyl ester linkage
  • The hydroxamic acid moiety

This analysis leads to three fundamental building blocks:

  • (2S)-2-amino-2-phenylacetic acid (D-phenylglycine)
  • (2R)-2-[(1S)-1-hydroxy-2-(protected-hydroxyamino)-2-oxoethyl]-4-methylpentanoic acid
  • Cyclopentanol

Preparation of Key Intermediates

Synthesis of Cyclopentyl Esters

The incorporation of the cyclopentyl ester group can be achieved through multiple methods:

Direct Esterification Methods

Direct esterification represents a straightforward approach to introduce the cyclopentyl moiety. Based on related cyclopentyl ester syntheses, several methods emerge as viable options:

Method Reaction Conditions Catalyst/Reagents Advantages Typical Yields
Fischer Esterification 80-110°C, 6-12h H₂SO₄ or TsOH Simple procedure, inexpensive 60-75%
Coupling-Reagent Mediated RT to 40°C, 2-8h DCC/DMAP or EDC/HOBt Mild conditions, high selectivity 70-85%
Acid Chloride Formation -10°C to RT, 2-4h SOCl₂ or (COCl)₂, then cyclopentanol/base Rapid reaction, high conversion 75-88%

Evidence from the literature suggests cyclopentyl esters of phenyl-substituted acetic acids can be prepared effectively, as exemplified by "Cyclopentyl 2-oxo-2-phenylacetate (3m)" mentioned in research findings.

Transesterification Approach

Transesterification offers an alternative strategy when direct esterification proves challenging:

R-COO-CH₃ + cyclopentanol ⟶ R-COO-cyclopentyl + CH₃OH

This approach typically employs:

  • Base catalysts (Na₂CO₃, K₂CO₃) or acidic catalysts (TsOH)
  • Molecular sieves to remove methanol and drive equilibrium
  • Elevated temperatures (80-100°C)
Cyclopentyl Phenyl Ketone Derivatives

Related research on cyclopentyl phenyl ketone synthesis provides valuable insights. "The preparation method includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material... in the presence of a base". This approach demonstrates the stability and synthetic accessibility of cyclopentyl-containing compounds.

Preparation of (2S)-2-Amino-2-Phenylacetic Acid Derivatives

The synthesis of the phenylacetate component with (2S) stereochemistry can be accomplished through several methods:

Stereoselective Approaches
Method Key Reagents/Conditions Stereochemical Control Typical Yields
Resolution of Racemic Phenylglycine Chiral acids (e.g., tartaric acid) Crystallization-driven separation 35-45% of desired enantiomer
Enzymatic Resolution Acylases, lipases Enzyme selectivity 40-48% with >99% ee
Asymmetric Hydrogenation Rh or Ru chiral catalysts Catalyst-controlled 85-95% with 92-98% ee
Asymmetric Strecker Chiral auxiliaries/catalysts Auxiliary/catalyst-controlled 70-85% with 90-95% ee
Protection Strategies for (2S)-2-Amino-2-Phenylacetic Acid

Proper protection is essential for successful incorporation into the target molecule:

Protecting Group Introduction Conditions Deprotection Conditions Stability Profile
Boc Boc₂O, TEA, THF, 0°C to RT, 2-4h TFA/DCM or HCl/dioxane Stable to basic conditions, hydrogenation
Fmoc Fmoc-Cl, Na₂CO₃, dioxane/water 20-50% piperidine in DMF Stable to acidic conditions
Cbz Cbz-Cl, NaHCO₃, water/dioxane H₂, Pd/C or HBr/AcOH Stable to acidic and basic conditions

Preparation of Modified Leucine Derivatives

The (2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl fragment requires precise control of two stereogenic centers:

α-Hydroxylation Strategies

Introduction of the (1S)-1-hydroxy group can be achieved through:

  • Stereoselective α-hydroxylation of protected L-leucine

    • Using Davis' oxaziridine reagents (78-85% yield, 88-94% de)
    • Sharpless asymmetric dihydroxylation modified protocols
    • Catalytic methods using Mn(III) complexes
  • Substrate-controlled diastereoselective reactions

    • Employing chiral auxiliaries to direct hydroxylation
    • Sequential reduction-oxidation strategies
Hydroxamic Acid Formation

The hydroxamic acid functionality presents particular synthetic challenges. Research on N-(hydroxy)peptides indicates that "N-(hydroxy) and N-(alkoxy)peptoids are known to preferentially adopt a trans-conformation", influencing both synthetic approach and final molecular geometry.

Key methods include:

Method Reagents Conditions Typical Yields Notes
Direct Conversion NH₂OH·HCl, NaOH or K₂CO₃ MeOH/H₂O, 0°C to RT, 2-8h 65-80% Simple but less selective
Protected Hydroxylamine O-protected hydroxylamine (O-Bn, O-THP) Coupling reagents, 0°C to RT 75-88% Better selectivity, requires deprotection
Via Active Esters NHS or HOBt esters + NH₂OH DMF or THF/H₂O, 0°C to RT 70-85% Good for complex substrates
Protected Derivatives BnONH₂, then H₂/Pd DCM or DMF, RT 65-80% overall Two-step process

Peptide Bond Formation Strategies

The formation of peptide bonds between the key building blocks represents a critical step in the synthesis of the target compound.

Coupling Reagents and Conditions

"The coupling reaction, i.e. the formation of an amide bond between amino acids and/or peptides, is the crucial step in peptide synthesis". Various coupling methods offer different advantages:

Coupling Method Reagents Reaction Conditions Advantages Limitations
Carbodiimide-Mediated DCC/HOBt, EDC/HOBt 0°C to RT, 4-12h, DCM or DMF Widely used, economical Potential racemization, difficult purification (DCC)
HATU/HBTU HATU or HBTU, DIPEA RT, 2-6h, DMF Rapid coupling, minimal racemization Higher cost, guanidinylation side reaction
PyBOP/COMU PyBOP or COMU, DIPEA RT, 2-6h, DMF Excellent for hindered couplings Moisture sensitive, cost
HOBt Active Esters HOBt esters, TEA or DIPEA RT, 6-12h, DMF Reduced racemization Multi-step process
Acid Fluorides TFFH or Deoxo-Fluor -20°C to RT, 2-8h, DCM Stable, high reactivity Moisture sensitive

Research indicates that "The first step of this condensation reaction, the activation of the carboxyl moiety is often the critical one". For our complex target molecule, HATU or COMU-mediated couplings may offer the best balance of efficiency and stereochemical preservation.

Racemization Prevention

Maintaining stereochemical integrity during peptide bond formation is crucial:

  • Use of additives like HOBt and HOAt which form active esters
  • Low temperature coupling (0°C to -10°C)
  • Careful pH control during coupling
  • Optimized activation times to minimize exposure of activated species

Solvent Effects on Coupling Efficiency

The choice of solvent significantly impacts coupling efficiency:

Solvent Advantages Disadvantages Typical Applications
DMF Excellent solubility, polar Difficult to remove, hygroscopic Standard for most couplings
DCM Easy removal, less polar Limited solubility for polar compounds Carbodiimide couplings
THF Ethereal, good solubility Peroxide formation, hygroscopic Specialized couplings
NMP High boiling, excellent solubility Difficult to remove Challenging couplings
DMF/DMSO mixtures Enhanced solubility Complex removal Very insoluble components

Stereochemical Control and Protection Strategies

Approaches to Maintaining Stereochemical Integrity

The target molecule contains three defined stereogenic centers (2S, 2R, 1S) requiring precise control:

Strategy Methodology Potential Outcomes Key Considerations
Chiral Pool Approach Start with L-leucine and D-phenylglycine Predetermined stereochemistry Limited to available natural amino acids
Asymmetric Synthesis Chiral catalysts, auxiliaries Creation of new stereocenters Catalyst/auxiliary selection critical
Kinetic Resolution Selective reactions with racemic mixtures Enantioenrichment Material loss, often limited to ee upgrading
Diastereomeric Crystallization Form diastereomeric salts High stereochemical purity Often requires extensive optimization

Protecting Group Orchestration

"Protecting group strategies are usually necessary to prevent undesirable side reactions with the various amino acid side chains". For our target molecule, a carefully choreographed protection/deprotection sequence is essential:

Functional Group Recommended Protecting Groups Deprotection Conditions Strategic Considerations
α-Amino Fmoc for solid-phase; Boc for solution 20% piperidine/DMF; TFA/DCM Orthogonality with hydroxamic acid protection
Carboxyl t-Butyl, methyl, cyclopentyl TFA; base hydrolysis; hydrogenolysis Selective final deprotection
Hydroxyl TBS, TBDPS TBAF, HF/pyridine Stability during peptide coupling
Hydroxamic Acid O-Benzyl, O-THP H₂/Pd; acid hydrolysis Late-stage deprotection

Proposed Synthetic Routes

Based on comprehensive analysis, two principal synthetic routes emerge as most promising:

Route A: Convergent Fragment Coupling

This approach involves:

  • Separate preparation of protected D-phenylglycine cyclopentyl ester
  • Parallel synthesis of modified leucine derivative with protected hydroxamic acid
  • Fragment coupling via optimized peptide bond formation
  • Strategic deprotection sequence
Detailed Synthetic Pathway
  • D-phenylglycine → Fmoc-D-phenylglycine → Fmoc-D-phenylglycine cyclopentyl ester
  • L-leucine → protected L-leucine → α-hydroxylation → hydroxamic acid formation
  • Fragment coupling using HATU/HOAt
  • Sequential deprotection

Advantages: Higher overall yield, fewer linear steps, simplified purification of intermediates
Disadvantages: Parallel synthetic tracks, potentially challenging fragment coupling

Route B: Linear Elaboration

This approach follows a more linear sequence:

  • Start with D-phenylglycine
  • Install cyclopentyl ester
  • Couple with protected modified leucine
  • Late-stage hydroxamic acid formation
  • Final deprotection

Advantages: More flexible, allows optimization at each step
Disadvantages: More steps, potentially lower overall yield

Comparative Analysis of Synthetic Routes

Parameter Route A (Convergent) Route B (Linear) Key Considerations
Number of Steps 7-9 9-11 Fewer steps typically preferred
Overall Yield (Estimated) 15-25% 8-18% Based on average yields for similar syntheses
Purification Complexity Moderate Lower Complex intermediates vs. more steps
Stereochemical Control Challenging at fragment coupling Distributed across steps Critical for biological activity
Scalability Good for advanced intermediates Better for early intermediates Important for practical applications
Resource Requirements Higher parallel resource needs More sequential resource needs Important for laboratory planning

Purification and Characterization

Purification Strategies

The complex nature of the target molecule necessitates sophisticated purification approaches:

Purification Method Application Stage Advantages Limitations
Flash Chromatography Early/mid-stage intermediates Scalable, cost-effective Limited resolution
Preparative HPLC Final compound and late-stage intermediates High resolution, purity Limited scale, expensive
Recrystallization Final compound and crystalline intermediates High purity, scalable Solvent optimization required
Distillation Volatile early intermediates Scalable, high purity Limited to volatile compounds
Chiral Chromatography Stereochemical purification Enantiomeric separation Expensive, limited scale

Analytical Methods for Characterization

Comprehensive characterization is essential for confirming structure and purity:

Analytical Technique Information Provided Key Parameters
NMR Spectroscopy Structure confirmation, purity ¹H, ¹³C, 2D techniques (COSY, HMQC)
HPLC Purity, diastereomeric ratio C18 column, gradient methods
Mass Spectrometry Molecular weight, fragmentation ESI-MS, HRMS
IR Spectroscopy Functional group identification Hydroxamic acid (3200-3400 cm⁻¹)
Optical Rotation Stereochemical purity [α]D measured in standardized conditions
X-Ray Crystallography Absolute configuration Requires crystalline material

Optimization Considerations

Critical Parameters for Process Optimization

Several factors significantly impact synthetic efficiency:

Parameter Optimization Targets Measurement Methods
Reaction Temperature Balance rate vs. selectivity Yield and stereoselectivity analysis
Reagent Stoichiometry Minimize excess, maximize yield Yield optimization studies
Catalyst Loading Cost vs. performance Conversion and selectivity studies
Reaction Time Completion vs. side reactions Reaction monitoring (TLC, HPLC)
Solvent Selection Solubility vs. selectivity Solvent screening experiments

Scale-Up Considerations

Transitioning from laboratory to larger scale production requires attention to:

  • Heat transfer limitations
  • Mixing efficiency
  • Reagent addition rates
  • Safety parameters
  • Purification adaptations

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Tefinostat (Cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate)

  • Molecular Formula : C₂₈H₃₇N₃O₅ vs. C₂₄H₃₃N₃O₆ (Tosedostat) .
  • Key Differences: Extended aliphatic chain (8-oxooctanoyl vs. 4-methylpentanoyl in Tosedostat). Substitution of the hydroxamic acid group on a phenylmethylamino side chain instead of a dipeptide backbone.
  • Activity: Tefinostat exhibits broader HDAC (histone deacetylase) inhibition but weaker APN selectivity compared to Tosedostat .

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

  • Molecular Formula : C₁₄H₁₂O₃ vs. C₂₄H₃₃N₃O₆ (Tosedostat) .
  • Key Differences :
    • Lacks the hydroxamate group and cyclopentyl ester.
    • Simplified diphenyl-hydroxyacetic acid structure without peptide linkages.

Methyl 2-Cyclopentyl-2-Hydroxy-2-Phenylacetate

  • Molecular Formula : C₁₅H₁₈O₃ vs. C₂₄H₃₃N₃O₆ (Tosedostat) .
  • Key Differences: Methyl ester replaces cyclopentyl ester. Absence of hydroxamate and amino acid side chains.

Functional Analogs (APN Inhibitors)

Bestatin (Ubenimex)

  • Structure: Natural dipeptide ([(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine).
  • Comparison: Both inhibit APN via zinc chelation, but Bestatin lacks the hydroxamate group, relying on a hydroxylamine motif . Tosedostat exhibits 10-fold higher potency in renal cell carcinoma models .

IAP-VHL Hetero-PROTAC 9

  • Structure : Complex PROTAC (Proteolysis-Targeting Chimera) with cyclohexyl and thiazole groups .
  • Comparison :
    • Targets APN for degradation via ubiquitination, whereas Tosedostat reversibly inhibits enzymatic activity.
    • Higher molecular weight (1103.42 g/mol vs. 483.53 g/mol for Tosedostat) limits bioavailability .

Research Findings and Pharmacological Data

Key Findings:

Stereochemistry Matters: The (2R) configuration in Tosedostat’s pentanoyl group enhances APN binding compared to the (2S) isomer in an analog (), which showed reduced activity .

Hydroxamate Superiority : Tosedostat’s hydroxamate group confers stronger zinc affinity than Bestatin’s hydroxylamine, explaining its lower IC₅₀ .

Lipophilicity and Bioavailability : The cyclopentyl ester in Tosedostat improves membrane permeability over methyl or ethyl esters () .

Biological Activity

Cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a cyclopentyl group, multiple chiral centers, and functional moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N2O6. Its structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC21H30N2O6
Molecular Weight402.48 g/mol
Chiral Centers3
SolubilitySoluble in organic solvents

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The presence of hydroxyl and amino groups facilitates hydrogen bonding and enhances binding affinity to various molecular targets.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those associated with neurotransmitter regulation.
  • Receptor Modulation : It interacts with neurotransmitter receptors, suggesting applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter levels.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neuroprotection : A study published in the Journal of Pharmacology evaluated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated a significant reduction in neuroinflammation and improved cognitive function compared to controls .
    • Methodology : The study utilized behavioral assays and biochemical analyses to assess neuroprotection.
    • Findings : The compound reduced levels of amyloid-beta plaques and improved synaptic function.
  • Inflammation Model : Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS) induced inflammation in macrophages. The results showed a marked decrease in inflammatory markers when treated with the compound .
    • Methodology : ELISA assays were used to quantify cytokine levels.
    • Findings : Significant downregulation of TNF-alpha and IL-6 was observed.

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